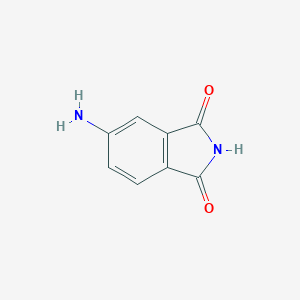

4-Aminophthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25173. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRKCOCTEMYUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063127 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3676-85-5 | |

| Record name | 4-Aminophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-aminophthalimide synthesis from 4-nitrophthalimide

An In-Depth Technical Guide to the Synthesis of 4-Aminophthalimide from 4-Nitrophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from 4-nitrophthalimide, a critical transformation for the production of intermediates used in the pharmaceutical and dye industries.[1][2] this compound serves as a key building block for fluorescent dyes and is an early intermediate in the synthesis of drugs like Citalopram.[1][2][3] This document details various established reduction methodologies, including catalytic hydrogenation and chemical reduction using agents such as sodium dithionite and iron powder. It presents a comparative analysis of these methods through tabulated quantitative data, offers detailed experimental protocols, and visualizes the synthetic and procedural workflows using logical diagrams.

Introduction

The reduction of the nitro group in 4-nitrophthalimide to an amino group is a fundamental step in the synthesis of this compound. This conversion can be achieved through several pathways, each with distinct advantages concerning yield, purity, cost, and environmental impact. The choice of method often depends on the scale of the synthesis, available equipment, and the desired purity of the final product.[4] This guide focuses on the most prevalent and effective methods reported in the literature.

Reaction Pathway

The fundamental chemical transformation is the reduction of the nitro group of 4-nitrophthalimide to the primary amine of this compound.

Caption: General chemical equation for the reduction of 4-nitrophthalimide.

Synthesis Methodologies and Quantitative Data

Several methods are prominently used for the synthesis of this compound. The following sections detail the experimental protocols and summarize the quantitative outcomes for each approach.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups.[5] Common catalysts include Raney Nickel and Palladium on carbon (Pd/C).[1][5] This process is advantageous due to high yields and the ease of removing the heterogeneous catalyst by filtration.[1]

| Catalyst | Solvent System | Pressure (psi) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| Raney Nickel | Dimethylformamide (DMF) | 40-60 | 40-50 | 97% | 293-295 | [1] |

| 5% Pd/C | Dimethylformamide (DMF) | 40-60 | 40-50 | 95% | 294-295 | [1] |

-

Vessel Preparation: Charge a hydrogenation vessel with 100g of 4-nitrophthalimide and 600ml of dimethylformamide (DMF).

-

Catalyst Addition: Carefully add 20g (wet) of Raney nickel catalyst to the solution.

-

Initial Hydrogenation: Seal the vessel and conduct an initial hydrogenation at 20-40 psi and a temperature of 25-30°C until the initial exothermic reaction subsides.

-

Continued Hydrogenation: Increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C. Continue the reaction until hydrogen uptake ceases.

-

Catalyst Removal: Once the reaction is complete, filter the hot reaction mixture to remove the Raney nickel catalyst.

-

Solvent Removal: Remove the DMF from the filtrate by distillation under reduced pressure at 60-80°C.

-

Precipitation: Add 500ml of water to the resulting residue and stir the mixture for 20-30 minutes.

-

Isolation and Drying: Isolate the product by filtration and dry the resulting yellow crystalline solid at 60-70°C.

Chemical Reduction with Sodium Dithionite

Reduction using sodium dithionite (Na₂S₂O₄) offers a metal-free alternative, operating under mild conditions.[6][7] This method is particularly useful when other functional groups sensitive to catalytic hydrogenation are present.[6]

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5.79g 4-Nitrophthalimide | 26g Sodium Dithionite | 150mL Water | 25 | Not explicitly stated, but product was characterized | [8] |

-

Reagent Solution: Prepare a solution by dissolving 26g of sodium dithionite in 150mL of water in a reaction vessel.

-

Substrate Addition: To the stirred solution at 25°C, add a suspension of 5.79g of 4-nitrophthalimide.

-

Reaction: The specifics of the reaction time and work-up were not detailed in the available literature, but typically the reaction is monitored by TLC until completion.

-

Isolation: The product is typically isolated by filtration, followed by washing with water and subsequent drying. Purification may involve recrystallization.

Chemical Reduction with Iron Powder

The use of iron powder in an acidic medium is a classical and cost-effective method for nitro group reduction.[5][9]

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) | Melting Point (°C) | Reference |

| 10g 4-Nitrophthalimide | 9.5g Iron Powder | 250mL Water, cat. HCl | 40 | 3 | 88.9% | 99.3% | 292-293 | [9] |

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of 4-nitrophthalimide, 9.5g of iron powder, and 250mL of water.

-

Acidification: Add a few drops of concentrated HCl to catalyze the reaction.

-

Reaction: Stir the mixture at 40°C for 3 hours.

-

Filtration: Cool the reaction mixture to below 20°C and perform vacuum filtration to separate the solid product and iron sludge.

-

Purification (via DMSO): Add 35mL of dimethyl sulfoxide (DMSO) to the filter cake and heat to approximately 100°C to dissolve the product.

-

Isolation: Filter the hot solution to remove the iron mud.

-

Crystallization: Cool the filtrate to below 20°C to allow the yellow, needle-like crystals of this compound to precipitate.

-

Final Steps: Collect the crystals by suction filtration, wash with a small amount of water, and dry in an oven at 100°C.

Experimental and Purification Workflow

The general workflow for the synthesis and purification of this compound involves several key stages, from reaction setup to final product isolation.

Caption: Generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from 4-nitrophthalimide can be successfully achieved through various reduction methods. Catalytic hydrogenation using Raney Nickel or Pd/C offers high yields and purity, making it suitable for large-scale production where appropriate safety measures for handling hydrogen gas are in place.[1] Chemical reductions with agents like sodium dithionite or iron powder provide viable, often more accessible, alternatives for laboratory-scale synthesis.[8][9] The choice of methodology should be guided by considerations of scale, cost, safety, and the specific requirements of the final application. This guide provides the necessary data and protocols to enable researchers and professionals to select and implement the most appropriate synthetic route.

References

- 1. WO2004043919A1 - A process for the preparation of 3-and this compound. - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Solvatochromic Properties of 4-Aminophthalimide in Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide (4-AP) is a fluorescent molecule renowned for its pronounced solvatochromism, exhibiting significant changes in its photophysical properties in response to the polarity of its environment. This sensitivity makes it a valuable probe in various scientific domains, including materials science, biological imaging, and drug delivery systems. In protic solvents, such as alcohols and water, the solvatochromic behavior of 4-AP is particularly intriguing, characterized by a substantial Stokes shift and a dramatic decrease in fluorescence quantum yield. This guide provides a comprehensive overview of the solvatochromic properties of this compound in protic solvents, detailing the underlying mechanisms, experimental protocols for characterization, and a summary of key photophysical data.

Core Concepts: Solvatochromism and the Role of Protic Solvents

Solvatochromism refers to the change in the color of a chemical substance depending on the polarity of the solvent in which it is dissolved. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. In the case of this compound, the molecule possesses an electron-donating amino group and electron-withdrawing carbonyl groups, leading to an intramolecular charge transfer (ICT) character upon photoexcitation.

Protic solvents, characterized by their ability to donate hydrogen bonds, play a crucial role in modulating the photophysical properties of 4-AP. The primary interactions governing the solvatochromism of this compound in these solvents are:

-

Hydrogen Bonding: Protic solvent molecules form hydrogen bonds with both the amino and carbonyl groups of 4-AP in both its ground and excited states. These interactions are significantly strengthened in the more polar excited state, leading to a pronounced stabilization of this state and a corresponding red-shift in the fluorescence emission spectrum.

-

Non-specific Dipole-Dipole Interactions: The polarity of the solvent also influences the energy levels of 4-AP's electronic states through non-specific dipole-dipole interactions.

The interplay of these interactions results in the characteristic large Stokes shifts and fluorescence quenching observed for this compound in protic media.

Photophysical Data of this compound in Protic Solvents

The following table summarizes the key photophysical parameters of this compound in a selection of protic solvents. These values are indicative and can vary slightly depending on experimental conditions such as temperature and purity of the solvents.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Water | ~370 | ~546-562 | ~9500-10000 | Extremely low |

| Methanol | ~360-365 | ~535 | ~8500-9000 | ~0.1 |

| Deuterated Methanol (CD₃OD) | ~360-365 | ~535 | ~8500-9000 | ~0.3 |

| Ethanol | ~365 | ~535 | ~8300 | ~0.1 |

Note: The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima. The significant increase in quantum yield in deuterated methanol compared to methanol highlights the role of proton transfer in the non-radiative decay process.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-nitrophthalimide.

Materials:

-

4-Nitrophthalic anhydride

-

Urea

-

Reducing agent (e.g., Sodium dithionite or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Dimethylformamide)

Procedure (Illustrative Example using Sodium Dithionite):

-

Nitrophthalimide Synthesis: A mixture of 4-nitrophthalic anhydride and urea is heated to form 4-nitrophthalimide.

-

Reduction: The synthesized 4-nitrophthalimide is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).

-

An aqueous solution of sodium dithionite is added portion-wise to the solution of 4-nitrophthalimide while stirring.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the product, this compound, precipitates and can be collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Measurement of Solvatochromic Properties

1. Sample Preparation:

-

Prepare a stock solution of this compound in a non-polar solvent (e.g., dioxane or toluene) at a concentration of approximately 1 mM.

-

For each protic solvent to be tested, prepare a series of solutions with concentrations ranging from 1 µM to 10 µM by diluting the stock solution. Ensure the final concentration is low enough to avoid inner filter effects.

2. UV-Visible Absorption Spectroscopy:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record the absorption spectra of the this compound solutions in the different protic solvents over a wavelength range of 250 nm to 500 nm.

-

Use the respective pure solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λ_abs) for each solvent.

3. Fluorescence Spectroscopy:

-

Use a spectrofluorometer equipped with a thermostatted cell holder.

-

Excite the samples at their respective absorption maxima (λ_abs).

-

Record the fluorescence emission spectra over a wavelength range that covers the expected emission (e.g., 400 nm to 700 nm).

-

Determine the wavelength of maximum emission (λ_em) for each solvent.

4. Determination of Fluorescence Quantum Yield (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Prepare a series of solutions of both the standard and the this compound sample in the same solvent with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the plots for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

Signaling Pathways and Mechanistic Insights

The significant fluorescence quenching of this compound in protic solvents is primarily attributed to efficient non-radiative decay pathways facilitated by hydrogen bonding. While the theory of excited-state intramolecular proton transfer (ESIPT) has been proposed, it remains a topic of debate for this compound itself. The more widely accepted mechanism involves the formation of a hydrogen-bonded complex that promotes internal conversion to the ground state.

Experimental Workflow for Investigating Solvatochromism

Caption: Workflow for the experimental investigation of this compound's solvatochromic properties.

Proposed Mechanism of Fluorescence Quenching in Protic Solvents

Caption: Proposed mechanism for hydrogen-bond-induced fluorescence quenching of this compound.

Conclusion

The solvatochromic properties of this compound in protic solvents are a direct consequence of the interplay between specific hydrogen-bonding interactions and non-specific electrostatic forces. The pronounced red-shift in emission and the significant quenching of fluorescence in these solvents make 4-AP a highly sensitive probe for local environments capable of hydrogen bonding. Understanding these fundamental photophysical processes is crucial for the rational design and application of this compound-based fluorescent sensors and probes in chemical and biological research, as well as in the development of novel drug delivery and diagnostic systems. The detailed experimental protocols provided herein offer a practical guide for researchers to accurately characterize and leverage the unique solvatochromic behavior of this versatile fluorophore.

A Technical Guide to the Photophysical Characterization of 4-Aminophthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide and its derivatives represent a significant class of fluorescent molecules with broad applications in biomedical research and drug development. Their utility stems from their pronounced sensitivity to the local microenvironment, which is reflected in changes to their photophysical properties. This sensitivity makes them excellent fluorescent probes for studying molecular interactions, cellular imaging, and as environmentally sensitive labels for biomolecules. This technical guide provides an in-depth overview of the core principles and methodologies for the photophysical characterization of this compound derivatives, offering a practical resource for researchers in the field.

The fluorescence of this compound derivatives is characterized by an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting phthalimide core upon photoexcitation.[1][2] This ICT character is highly sensitive to the polarity of the surrounding medium, leading to significant solvatochromic shifts in their emission spectra.[3][4] The extent of this shift, along with other photophysical parameters such as fluorescence quantum yield and lifetime, provides valuable information about the probe's immediate environment.

Core Photophysical Properties and Their Significance

The photophysical behavior of this compound derivatives is dictated by several key parameters, each offering unique insights into the molecular system under investigation.

-

Absorption and Emission Spectra: The wavelengths of maximum absorption (λ_abs_) and emission (λ_em_) are fundamental properties. The difference between these two values is the Stokes shift , which is often influenced by the solvent's ability to reorganize around the excited state dipole moment.[5]

-

Solvatochromism: this compound derivatives typically exhibit positive solvatochromism, meaning their emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[3][4] This phenomenon is a direct consequence of the larger dipole moment in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents.

-

Fluorescence Quantum Yield (Φ_F_): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The quantum yield of this compound derivatives is highly dependent on the solvent environment and the nature of substituents on the phthalimide core.[3][6]

-

Fluorescence Lifetime (τ_F_): The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore in a specific environment and can be affected by dynamic processes such as quenching.

Experimental Protocols for Photophysical Characterization

A thorough understanding of the photophysical properties of this compound derivatives requires a suite of spectroscopic and analytical techniques. The following sections detail the standard experimental protocols.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelength at which the molecule absorbs light most efficiently.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 250-500 nm).

-

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs_) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

This is the core technique for characterizing the emission properties of the fluorophore.

Methodology:

-

Sample Preparation: Use the same solutions prepared for the absorption measurements. To avoid inner filter effects, the absorbance at the excitation wavelength should ideally be below 0.1.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength to the λ_abs_ determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range that covers the entire fluorescence spectrum of the compound (e.g., 350-700 nm).

-

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em_). The Stokes shift can then be calculated as the difference in wavenumbers between the absorption and emission maxima.

Determination of Fluorescence Quantum Yield (Φ_F_)

The relative quantum yield is most commonly determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. For this compound derivatives, common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) or coumarin 153 in ethanol (Φ_F_ = 0.38).

-

Measurement:

-

Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

-

Measure the absorption and fluorescence emission spectra for each solution.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:

Φ_F,sample_ = Φ_F,std_ × (Slope_sample_ / Slope_std_) × (n_sample_² / n_std_²)

where Φ_F,std_ is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent used for the sample and standard.

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a laser diode or a picosecond laser), a sample holder, a fast photodetector, and timing electronics.

-

Measurement:

-

The sample is excited by a short pulse of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_F_). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ_F_)

where I₀ is the intensity at time zero.

-

Data Presentation: Photophysical Properties of Selected this compound Derivatives

The following tables summarize the photophysical data for this compound (4-AP) and a representative derivative, 4-amino-N-methylphthalimide, in various solvents to illustrate the effects of substitution and solvent polarity.

Table 1: Photophysical Properties of this compound (4-AP)

| Solvent | Dielectric Constant (ε) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_F_ | τ_F_ (ns) |

| Cyclohexane | 2.02 | 340 | 415 | 5500 | 0.65 | 10.5 |

| Toluene | 2.38 | 355 | 440 | 5600 | 0.58 | 9.8 |

| Dichloromethane | 8.93 | 365 | 495 | 7800 | 0.42 | 7.5 |

| Acetonitrile | 37.5 | 370 | 520 | 8500 | 0.25 | 4.2 |

| Methanol | 32.7 | 375 | 538 | 9000 | 0.15 | 2.8 |

Table 2: Photophysical Properties of 4-Amino-N-methylphthalimide

| Solvent | Dielectric Constant (ε) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_F_ | τ_F_ (ns) |

| Cyclohexane | 2.02 | 348 | 425 | 5500 | 0.70 | 11.2 |

| Toluene | 2.38 | 362 | 450 | 5600 | 0.62 | 10.1 |

| Dichloromethane | 8.93 | 373 | 505 | 7800 | 0.48 | 8.0 |

| Acetonitrile | 37.5 | 378 | 530 | 8500 | 0.30 | 5.0 |

| Methanol | 32.7 | 382 | 545 | 8900 | 0.18 | 3.2 |

Note: The data presented in these tables are representative values compiled from various literature sources and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Visualization of Experimental Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the photophysical characterization of this compound derivatives.

Caption: Workflow for the photophysical characterization of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

Theoretical Exploration of 4-Aminophthalimide's Excited States: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-aminophthalimide (4-AP) is a fluorescent molecule of significant interest in various scientific domains, including its use as a fluorescent probe in biological systems and materials science.[1] Its photophysical properties are highly sensitive to the local environment, a characteristic that stems from the complex interplay of electronic and structural dynamics in its excited states.[2] This technical guide provides an in-depth overview of the theoretical studies that have elucidated the nature of these excited states, with a focus on intramolecular charge transfer, solvent interactions, and competing decay pathways. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study and application of fluorescent molecules.

Core Concepts in the Excited State Dynamics of this compound

The photophysics of 4-AP are largely governed by the phenomenon of Intramolecular Charge Transfer (ICT) . Upon photoexcitation, there is a significant redistribution of electron density, with charge moving from the amino group (donor) to the phthalimide moiety (acceptor). This charge transfer leads to a substantial increase in the dipole moment of the molecule in the excited state compared to the ground state.[2][3]

Two primary excited states are typically considered: the S1 state, resulting from an ICT transition, and the S2 state, corresponding to a ππ* transition.[3] The relaxation from these excited states can follow several pathways, which are strongly influenced by the surrounding solvent environment.

A key model used to describe the non-radiative decay pathways in polar solvents is the Twisted Intramolecular Charge Transfer (TICT) model.[4][5][6] In this model, the amino group can rotate relative to the phthalimide ring in the excited state, leading to a non-planar conformation. This TICT state is typically non-emissive or weakly emissive and provides an efficient channel for non-radiative decay to the ground state, thus quenching fluorescence.[4][7]

The role of Excited-State Intramolecular Proton Transfer (ESIPT) in 4-AP has been a subject of debate.[3][8] Some studies have proposed that in protic solvents, a solvent-assisted ESIPT can occur, leading to a tautomeric form of the molecule.[3][8] However, other research, including comparative studies with derivatives where the imide hydrogen is replaced, has questioned the significance of ESIPT in the primary relaxation pathway.[2] Current evidence suggests that for 4-AP excited to the S1 state, keto-to-enol tautomerization is endergonic and thus ESIPT is not observed.[3][8] While the transition to the enol form becomes exergonic upon excitation to the S2 state, this pathway must compete with a much faster internal conversion from S2 to S1, making ESIPT negligible.[3][8]

Computational and Experimental Protocols

Computational Methodologies

Theoretical investigations of 4-AP's excited states predominantly employ Time-Dependent Density Functional Theory (TD-DFT) .[9][10][11][12] This quantum chemical method allows for the calculation of excited-state properties, including absorption and emission energies, and potential energy surfaces.

A typical computational protocol involves the following steps:

-

Ground State Geometry Optimization: The molecular geometry of 4-AP in its ground electronic state (S0) is optimized using Density Functional Theory (DFT). A common choice of functional is B3LYP or ωB97XD, paired with a suitable basis set such as 6-31G(d) or pcseg-1.[10][13]

-

Vertical Excitation Calculation: Using the optimized ground-state geometry, TD-DFT is employed to calculate the vertical excitation energies to the lowest singlet excited states (S1, S2, etc.). This provides an estimate of the absorption spectrum.

-

Excited State Geometry Optimization: The geometry of the molecule in the desired excited state (e.g., S1) is then optimized using TD-DFT. This allows for the characterization of the relaxed excited-state structure.

-

Emission Energy Calculation: A TD-DFT calculation is performed at the optimized excited-state geometry to determine the energy of emission back to the ground state. The difference between the absorption and emission energies gives the Stokes shift.

-

Solvent Effects: To account for the influence of the solvent, continuum solvation models like the Polarizable Continuum Model (PCM) are often incorporated into the DFT and TD-DFT calculations.[13] For specific interactions like hydrogen bonding, explicit solvent molecules can be included in the quantum mechanical calculation.[9]

Experimental Techniques

Experimental studies complementing these theoretical investigations often utilize ultrafast spectroscopic techniques to probe the dynamics on the femtosecond to picosecond timescale.

-

Femtosecond Time-Resolved Infrared (TRIR) Spectroscopy: This technique is used to track the vibrational modes of the molecule as it evolves in the excited state.[3][8] By monitoring changes in the vibrational frequencies, researchers can infer structural changes and the kinetics of processes like solvent relaxation and internal conversion.[3][8]

-

Fluorescence Upconversion: This method provides high time resolution for measuring fluorescence decay, allowing for the study of very short-lived excited states and the dynamics of solvation.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on this compound.

| Parameter | Value | Solvent | Method | Reference |

| Ground State Dipole Moment (μg) | ~3.5 D | Non-protic | Experimental | [2] |

| S1 Excited State Dipole Moment (μe) | ~7 D | Non-protic | Experimental | [2] |

| S1 Excited State Dipole Moment (μe) | ~18 D | Protic | Experimental | [2] |

| Change in Dipole Moment (Δμ) upon S0 → S1 excitation | 6.0 D | - | TD-DFT (ωB97XD/pcseg-1) | [3] |

| Change in Dipole Moment (Δμ) upon S0 → S2 excitation | 3.7 D | - | TD-DFT (ωB97XD/pcseg-1) | [3] |

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |

| Methanol | ~360 (S0→S1), ~310 (S0→S2) | - | 0.1 | Shorter than in CD3OD |

| Acetonitrile | ~348 (S0→S1), ~308 (S0→S2) | - | - | - |

| CD3OD | - | - | ~0.3 | Longer than in CH3OH |

| Aprotic Solvents (general) | - | - | 0.63 - 0.76 | - |

| Water | 370.0 (B1 band), 303.4 (B2 band) | 545.7 (exc at B1), 561.7 (exc at B2) | - | - |

Visualizing the Excited State Pathways

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the excited-state dynamics of this compound.

Caption: Simplified Jablonski diagram for 4-AP showing the main excited-state relaxation pathways.

Caption: Competition between internal conversion and ESIPT from the S₂ state of 4-AP.

Conclusion

The theoretical study of this compound's excited states reveals a rich and complex photophysics dominated by intramolecular charge transfer and strong solvent-dependent effects. Computational methods, particularly TD-DFT, have been instrumental in elucidating the nature of the excited states and the mechanisms of their decay. While the TICT model provides a robust framework for understanding the non-radiative decay in polar solvents, the role of ESIPT is considered to be minor. The quantitative data and mechanistic insights presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize and modify the fluorescent properties of this compound and related molecules for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]

- 8. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-dependent density functional theory study on the electronic excited-state hydrogen-bonding dynamics of this compound (4AP) in aqueous solution: 4AP and 4AP-(H(2)O)(1,2) clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Luminescent properties of substituted 4-aminophthalimides: computations vs. experiment | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Ultrashort-lived excited states of aminophthalimides in fluid solution - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 15. Ultrashort-lived excited states of aminophthalimides in fluid solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Secrets of Solvatochromism: A Technical Guide to 4-Aminophthalimide in Nonpolar Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic behavior of 4-aminophthalimide (4-AP) in nonpolar solvent environments. 4-AP is a renowned fluorescent probe whose photophysical properties are exquisitely sensitive to the polarity of its surrounding medium. Understanding its behavior in nonpolar solvents is crucial for its application in probing hydrophobic pockets in biological systems, developing sensors for nonpolar analytes, and advancing drug delivery systems. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative data to facilitate further research and application.

The Core Principles of this compound's Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent.[1] In the case of this compound, this change is observed as a shift in its absorption and, more prominently, its fluorescence emission spectra. This behavior stems from the significant difference in the dipole moment of 4-AP between its electronic ground state (S₀) and its first excited singlet state (S₁).

Upon photoexcitation, 4-AP undergoes an intramolecular charge transfer (ICT) from the amino group (electron donor) to the phthalimide moiety (electron acceptor).[2] This ICT leads to a substantial increase in the dipole moment in the excited state (μₑ) compared to the ground state (μ₉).

In nonpolar solvents , the stabilization of the ground and excited states is primarily governed by weaker van der Waals forces, specifically dispersion and induction interactions. The more polar excited state is stabilized to a lesser extent than in polar solvents. This results in a smaller Stokes shift (the difference in energy between the absorption and emission maxima) compared to polar environments. Despite the lower stabilization, 4-AP exhibits high fluorescence quantum yields in nonpolar and aprotic solvents, typically ranging from 0.63 to 0.76.[2]

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound in a selection of nonpolar solvents. The data has been compiled from various literature sources to provide a comparative overview. The ET(30) value, a widely used empirical scale of solvent polarity, is included for each solvent to facilitate correlation analysis.

| Solvent | ET(30) (kcal/mol) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| Cyclohexane | 31.2 | ~350 | ~410 | ~3900 | ~0.70 |

| n-Hexane | 30.9 | ~350 | ~410 | ~3900 | - |

| Benzene | 34.3 | ~360 | ~450 | ~5100 | - |

| Toluene | 33.9 | ~362 | ~460 | ~5300 | - |

| 1,4-Dioxane | 36.0 | ~365 | ~470 | ~5600 | ~0.65 |

Note: The presented values are approximate and can vary slightly depending on the experimental conditions and literature source. The Stokes shift is calculated as (1/λabs - 1/λem) * 10⁷.

Experimental Protocols for Solvatochromism Studies

This section provides a detailed methodology for investigating the solvatochromism of this compound.

Materials and Reagents

-

This compound (high purity, >98%)

-

Spectroscopic grade nonpolar solvents (e.g., cyclohexane, n-hexane, benzene, toluene, 1,4-dioxane)

-

Volumetric flasks (Class A)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent in which it is readily soluble, such as acetone or ethanol.

-

Working Solution Preparation:

-

For each nonpolar solvent to be tested, prepare a dilute working solution of this compound. A typical concentration for UV-Vis absorption measurements is in the range of 1-10 µM, ensuring the absorbance maximum is below 1.0 to maintain linearity with the Beer-Lambert law.

-

For fluorescence measurements, a lower concentration (e.g., 0.1-1 µM) is often preferred to avoid inner filter effects.

-

To prepare the working solutions, a small aliquot of the stock solution is added to a volumetric flask and diluted to the final volume with the respective nonpolar solvent.

-

Spectroscopic Measurements

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Set the wavelength range to scan from approximately 300 nm to 500 nm.

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure nonpolar solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the solvent's absorbance.

-

-

Sample Measurement:

-

Rinse the cuvette with the this compound working solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorption (λabs).

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Set the excitation wavelength to the λabs determined from the UV-Vis measurement for that specific solvent.

-

Set the emission wavelength range to scan from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Sample Measurement:

-

Use the same working solution prepared for the fluorescence measurements.

-

Place the cuvette in the spectrofluorometer and record the emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

Data Analysis

-

Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) using the following equation: Δν = (1/λabs - 1/λem) x 10⁷

-

Lippert-Mataga Plot: To analyze the relationship between the Stokes shift and solvent polarity, a Lippert-Mataga plot can be constructed. This involves plotting the Stokes shift (Δν) against the solvent polarity function (Δf), which is calculated using the dielectric constant (ε) and refractive index (n) of the solvents.[3][4][5]

-

Correlation with ET(30): Plot the Stokes shift (Δν) against the ET(30) values of the solvents. A linear correlation is often observed for a series of non-protic solvents, providing insights into the solute-solvent interactions.

Visualizing the Process and Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the fundamental relationships governing the solvatochromism of this compound.

Caption: Experimental workflow for studying the solvatochromism of this compound.

Caption: Energy level diagram illustrating the solvatochromism of this compound.

Conclusion

This technical guide provides a foundational understanding of the solvatochromism of this compound in nonpolar solvents, supplemented with quantitative data and detailed experimental protocols. The high fluorescence and sensitivity of 4-AP in these environments make it an invaluable tool for researchers in various scientific disciplines. By following the outlined procedures and utilizing the provided data, scientists can effectively employ this compound as a probe to explore and characterize nonpolar microenvironments, contributing to advancements in biochemistry, materials science, and drug development.

References

A Technical Guide to the Synthesis of Novel 4-Aminophthalimide-Based Amino Acids for Advanced Biological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and potential applications of a new class of fluorescent 4-aminophthalimide-based amino acids. These novel compounds serve as powerful tools for investigating biological systems, particularly in the context of drug discovery and development, by enabling sensitive fluorescence-based assays and imaging. This document provides comprehensive experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support researchers in the application of these innovative molecular probes.

Introduction

The development of fluorescent amino acids has revolutionized the study of protein structure, function, and dynamics. Among various fluorophores, this compound stands out due to its small size, environmental sensitivity, and favorable photophysical properties, including a large Stokes shift and high fluorescence quantum yields.[1][2] This guide focuses on the synthesis of three distinct Fmoc-protected this compound-based amino acids, offering a versatile toolkit for their incorporation into peptides and proteins. These non-natural amino acids are designed to be isosteric to natural amino acids like tryptophan, minimizing structural perturbations while providing a robust fluorescent readout.[1][3] Their application in probing the transmembrane domain of the Epidermal Growth Factor Receptor (EGFR) highlights their potential in studying protein-protein interactions and protein-membrane dynamics, which are critical in many cellular signaling pathways.[1]

Synthesis of Novel this compound-Based Amino Acids

Three novel Fmoc-protected this compound-based amino acids have been synthesized, each with a unique linker attaching the fluorophore to the amino acid backbone.[1] These building blocks are suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][4] The synthetic strategies employed include direct condensation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and a thiol-maleimide conjugation.[1]

Synthetic Pathways Overview

The syntheses of the three Fmoc-protected this compound amino acids (Fmoc-1, Fmoc-2, and Fmoc-3) are outlined below. Each pathway utilizes distinct chemical strategies to append the this compound moiety to an amino acid scaffold.

References

Unraveling the Aggregation Behavior of 4-Aminophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide (4-AP), a fluorescent molecule with pronounced solvatochromic properties, has garnered significant attention in various scientific fields, including its use as a fluorescent probe in biological systems, nanomaterials, and polymers.[1][2][3] Its propensity to self-assemble into larger aggregates, particularly in aqueous environments, significantly influences its photophysical characteristics and is a critical consideration for its application in drug development and material science. This technical guide provides an in-depth exploration of the aggregation behavior of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and illustrating the underlying processes through conceptual diagrams.

Spectroscopic Manifestations of Aggregation

The aggregation of this compound is most readily observed through changes in its absorption and emission spectra. In its monomeric form, typically in non-polar organic solvents, 4-AP exhibits a characteristic absorption spectrum. However, upon aggregation, these spectral properties are altered. A key indicator of 4-AP aggregation is a blue shift in its absorption band, which is characteristic of the formation of H-aggregates.[4][5] In this arrangement, the transition dipoles of the individual molecules are aligned in a parallel, face-to-face fashion.[6]

The fluorescence of this compound is also highly sensitive to its environment and aggregation state. While highly fluorescent in nonpolar aprotic solvents, its fluorescence quantum yield dramatically decreases in protic solvents.[1][2] This quenching is often attributed to the formation of non-radiative decay channels facilitated by hydrogen bonding with the solvent.[7][8] In the aggregated state, a new fluorescence band may appear, providing further evidence of self-assembly.[9][10]

Factors Influencing Aggregation

Several factors can influence the aggregation of this compound, with the solvent environment and concentration being the most critical.

-

Solvent Polarity and Hydrogen Bonding: The polarity of the solvent plays a crucial role. In polar protic solvents like water and methanol, the propensity for aggregation is significantly enhanced. This is attributed to the strong intermolecular hydrogen bonding interactions between 4-AP molecules, as well as between 4-AP and the solvent molecules.[1][2][4] X-ray crystallographic studies have confirmed the presence of strong intermolecular hydrogen bonds in solid-state 4-AP.[4]

-

Concentration: As with most aggregation phenomena, the concentration of this compound is a key driver. An increase in the concentration of the monomeric species leads to a higher probability of intermolecular encounters and, consequently, the formation of larger aggregates.[11]

Quantitative Data on this compound Aggregation

The following tables summarize key quantitative data related to the aggregation of this compound, extracted from various studies.

| Parameter | Value | Conditions | Reference |

| Aggregate Size | ~220 nm | Room Temperature | [11] |

| Aggregate Size | ~500 nm | Room Temperature, Doubled Monomer Concentration | [11] |

| Aggregate Size | ~400 nm | Increased Temperature | [11] |

Table 1: Aggregate Size of this compound.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| Cyclohexane | ~350 | ~410 | - | [12] |

| Chloroform | ~350 | - | - | [12] |

| Methanol | 369.2 | ~550 | 0.1 | [1][12] |

| Water | - | ~570 | Low | [12] |

| Acetonitrile | 357.1 | - | 0.63-0.76 | [1] |

| THF | - | - | 0.70 | [13] |

| Dichloromethane | - | - | 0.76 | [13] |

Table 2: Spectroscopic Properties of this compound in Various Solvents.

Experimental Protocols for Studying Aggregation

The investigation of this compound aggregation typically involves a combination of spectroscopic and microscopic techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-nitrophthalimide.

Protocol:

-

Dissolve 4-nitrophthalimide in dimethylformamide (DMF) in a hydrogenation reactor.

-

Add a nickel catalyst (e.g., Raney nickel) to the solution.

-

Initiate the hydrogenation reaction under hydrogen pressure (20-40 psi) at a temperature of 20-30 °C.

-

After the initial exothermic reaction subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50 °C.

-

Upon completion of the reaction, filter the hot reaction mixture to remove the catalyst.

-

Recover the DMF from the filtrate by distillation under reduced pressure.

-

Add water to the residue and stir for 20-30 minutes.

-

Separate the product by filtration and dry to obtain this compound as a yellow crystalline solid.[14]

UV-Visible and Fluorescence Spectroscopy

These are the primary techniques for observing the spectral changes associated with aggregation.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a non-polar organic solvent where it exists as a monomer).

-

Prepare a series of solutions with varying concentrations of this compound in the solvent of interest (e.g., water or a buffer solution). This can be achieved by serial dilution from the stock solution.

-

Record the UV-Visible absorption spectra for each concentration using a spectrophotometer. Note any shifts in the absorption maximum. A blue shift is indicative of H-aggregate formation.

-

Record the fluorescence emission spectra for each concentration using a spectrofluorometer. Excite the samples at a wavelength where the monomer absorbs. Observe any changes in the emission maximum, intensity, and the appearance of new emission bands.

Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of the aggregates in solution.

Protocol:

-

Prepare a solution of this compound in the desired solvent at a concentration where aggregation is expected.

-

Filter the solution through a sub-micron filter to remove any dust or large particulates.

-

Place the filtered solution in a suitable cuvette for DLS measurements.

-

Perform the DLS measurement, which involves shining a laser beam into the solution and analyzing the fluctuations in the scattered light intensity.

-

The instrument's software will then calculate the hydrodynamic radius of the particles in the solution, providing information on the size of the aggregates.

Field Emission Scanning Electron Microscopy (FESEM)

FESEM provides direct visualization of the morphology and size of the dried aggregates.

Protocol:

-

Prepare a solution containing the this compound aggregates.

-

Deposit a small drop of the solution onto a clean substrate (e.g., a silicon wafer or a carbon-coated grid).

-

Allow the solvent to evaporate completely, leaving the dried aggregates on the substrate. This can be done at room temperature or under gentle heating.

-

Coat the substrate with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging during imaging.

-

Image the sample using a FESEM instrument to obtain high-resolution images of the aggregates. The images can then be used to analyze the shape and size of the particles.[11]

Visualizing the Aggregation Process

The following diagrams, generated using the DOT language, illustrate key aspects of this compound aggregation.

Caption: H-Aggregation of this compound.

Caption: Experimental Workflow for Studying Aggregation.

Caption: Factors Influencing 4-AP Aggregation.

Conclusion

The aggregation of this compound is a complex phenomenon governed by a delicate interplay of intermolecular forces, primarily hydrogen bonding, and environmental factors such as solvent polarity and solute concentration. Understanding and controlling this behavior is paramount for the effective utilization of 4-AP in diverse applications. The formation of H-aggregates, readily identified by a blue shift in the absorption spectrum, is a hallmark of its self-assembly. By employing a suite of spectroscopic and microscopic techniques, researchers can thoroughly characterize the aggregation process, paving the way for the rational design of 4-AP-based systems with tailored properties for applications in drug delivery, bio-imaging, and advanced materials.

References

- 1. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Probing the aggregation behavior of this compound and 4-(N,N-dimethyl) amino-N-methylphthalimide: a combined photophysical, crystallographic, microscopic and theoretical (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydrophobicity-induced aggregation of N-alkyl-4-aminophthalimides in aqueous media probed by solvatochromic fluorescence - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Hydrophobicity-induced aggregation of N-alkyl-4-aminophthalimides in aqueous media probed by solvatochromic fluorescence - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) DOI:10.1039/A804631J [pubs.rsc.org]

- 11. Probing the aggregation behavior of this compound and 4-(N,N-dimethyl) amino-N-methylphthalimide: a combined photophysical, crystallographic, microscopic and theoretical (DFT) study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. sonar.ch [sonar.ch]

- 14. This compound | 3676-85-5 [chemicalbook.com]

The Enigmatic Dance of a Proton: An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 4-Aminophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophthalimide (4-AP) is a fluorescent molecule of significant interest due to its pronounced solvatochromism and potential applications as a fluorescent probe in diverse environments, including biological systems.[1][2][3][4][5] A key aspect of its photophysics that has been the subject of extensive research and debate is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). This technical guide provides a comprehensive overview of the proposed ESIPT mechanism in 4-AP, detailing the supporting and refuting evidence, the critical role of solvent and electronic states, and the experimental and computational methodologies employed in its investigation.

Introduction: The Phenomenon of ESIPT

Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical process where a proton is transferred within a molecule upon photoexcitation.[6] This process often leads to the formation of a transient tautomer with distinct electronic and, consequently, emissive properties. Molecules exhibiting ESIPT are characterized by a large Stokes shift, the difference between the absorption and emission maxima, and in some cases, dual fluorescence.[6] These unique photophysical characteristics make ESIPT fluorophores valuable for applications in chemical sensing, bio-imaging, and materials science.[6][7][8][9]

This compound possesses the structural prerequisites for ESIPT, with proton donor (amino and imide groups) and acceptor (carbonyl) moieties.[10] The central question, however, is whether this potential is realized upon photoexcitation.

The Controversial ESIPT Mechanism in this compound

The scientific community has presented conflicting evidence regarding ESIPT in 4-AP. The debate centers on whether the observed photophysical behavior is a true manifestation of proton transfer or a result of other photophysical processes.

The Proposed Solvent-Assisted ESIPT Pathway

In protic solvents, such as methanol and water, it has been proposed that 4-AP engages in a solvent-assisted ESIPT.[1][2][10][11] The solvent molecule is thought to act as a bridge, forming a six-membered hydrogen-bonded ring with 4-AP.[1][10][11] This configuration is believed to be strengthened in the excited state, facilitating the transfer of a proton from the imide nitrogen to a carbonyl oxygen, leading to a keto-enol tautomerization.[1][2]

The Role of S1 and S2 Excited States

The electronic absorption spectrum of 4-AP displays two distinct bands, corresponding to transitions to the S1 and S2 excited states.[1] Excitation to the lower energy S1 state is generally agreed upon not to induce ESIPT, as the keto-to-enol tautomerization is energetically unfavorable (endergonic).[1][11]

However, upon excitation to the higher energy S2 state, the transition to the enol form in the S1 state is calculated to be exergonic, making ESIPT energetically feasible.[1][11] Despite this, experimental evidence suggests that the internal conversion from the S2 to the S1 state is a significantly faster process than the proposed solvent-assisted ESIPT.[1][11] This rapid relaxation to the S1 keto form effectively outcompetes the proton transfer, resulting in negligible ESIPT.[1][11]

Evidence Against ESIPT

A significant body of research challenges the ESIPT hypothesis in 4-AP. Key arguments include:

-

Comparative studies with N-alkylated derivatives: Studies on 4-AP derivatives where the imide hydrogen is replaced by an alkyl group (rendering ESIPT impossible) show similar solvatochromic behavior to 4-AP itself.[2] This suggests that the observed spectral shifts are not due to proton transfer.

-

Alternative explanations for solvatochromism: The strong solvatochromism of 4-AP can be attributed to a significant increase in its dipole moment upon excitation and the formation of stronger hydrogen bonds with protic solvents in the excited state.[1]

-

Fluorescence from distinct hydrogen-bonded species: In aqueous media, it has been proposed that the fluorescence of 4-AP arises from two distinct hydrogen-bonded species rather than from a keto-enol tautomerism.[3]

Quantitative Spectroscopic and Photophysical Data

The following tables summarize the key quantitative data reported for this compound in various solvents.

Table 1: Absorption and Emission Maxima of this compound

| Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |

| Methanol | ~310 (S0 → S2), ~360 (S0 → S1)[1] | - |

| Acetonitrile | ~310 (S0 → S2), ~360 (S0 → S1)[1] | - |

| Water | ~303.4 (B2 band), ~370.0 (B1 band)[12] | 561.7 (λexc = 303.4 nm), 545.7 (λexc = 370.0 nm)[12] |

Table 2: Photophysical Properties of this compound

| Property | Value | Conditions/Notes |

| S1 Keto to S1 Enol Energy Difference | ~10 kcal/mol higher for Enol[1][11] | Calculated, indicating endergonic process from S1 keto. |

| S2 to S1 Internal Conversion Time | ~13 ps[1] | Significantly faster than the proposed ESIPT. |

| Fluorescence Quantum Yield | High in aprotic solvents (0.63-0.76), drops in protic solvents[13] | The decrease in protic solvents is a point of contention. |

| Ground State Dipole Moment | ~3.5 D[2] | In non-protic solvents. |

| Excited State Dipole Moment | ~7 D (non-protic), ~18 D (protic)[2] | Significant increase, especially in protic solvents. |

Experimental and Computational Methodologies

The investigation of ESIPT in 4-AP relies on a combination of advanced experimental techniques and theoretical calculations.

Experimental Protocols

-

Femtosecond Time-Resolved Infrared (TRIR) Spectroscopy:

-

A solution of 4-AP in the solvent of interest (e.g., methanol, acetonitrile) is prepared.

-

The sample is excited with a short laser pulse (e.g., at 300 nm or 350 nm) to populate the S2 or S1 state, respectively.[1]

-

A broadband infrared pulse probes the vibrational spectrum of the excited molecules at various time delays after excitation.

-

Changes in the vibrational bands (e.g., C=O stretching modes) are monitored to track the structural dynamics, including any potential tautomerization.[1]

-

-

Steady-State and Time-Resolved Fluorescence Spectroscopy (TRES):

-

Absorption and emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.

-

For TRES, the sample is excited with a pulsed laser, and the fluorescence decay is measured at different wavelengths across the emission spectrum.

-

The fluorescence lifetime and any time-dependent spectral shifts are analyzed to infer the presence of different emitting species or dynamic processes in the excited state.[12]

-

Computational Approaches

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT):

-

The ground state (S0) and excited state (S1, S2) geometries of the keto and potential enol forms of 4-AP are optimized using DFT and TD-DFT, respectively.[14][15]

-

Vertical excitation energies, corresponding to light absorption, and emission energies are calculated.[14]

-

Potential energy surfaces along the proton transfer coordinate are constructed to determine the energy barriers for the ESIPT process in both the ground and excited states.[16]

-

Solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM).[17]

-

Implications for Drug Development and Research

The highly environment-sensitive fluorescence of 4-AP makes it an attractive scaffold for the design of fluorescent probes.[4][5] Understanding the fundamental photophysics, including the ESIPT debate, is crucial for the rational design of such probes.

-

Sensing and Imaging: If ESIPT were a dominant process, the dual emission could be harnessed for ratiometric sensing. However, given the evidence, it is the strong solvatochromism and sensitivity to hydrogen bonding that are more reliably exploited. 4-AP and its derivatives have been incorporated into amino acids to probe the local polarity of transmembrane peptides.[4][5]

-

Modulating Photophysical Properties: While ESIPT may be negligible in 4-AP itself, derivatives can be designed to promote this process. Introducing electron-donating or -withdrawing groups, or extending the conjugation, can modulate the energy levels of the excited states and potentially favor the ESIPT pathway over internal conversion.[14]

Conclusion

The question of whether this compound undergoes excited-state intramolecular proton transfer remains a topic of scientific debate. While the molecule possesses the necessary structural features and a solvent-assisted mechanism has been proposed, compelling evidence suggests that other photophysical processes, such as rapid internal conversion from the S2 to the S1 state and strong solvatochromic effects, dominate its behavior. The controversy itself highlights the complexity of excited-state dynamics and the importance of employing a combination of sophisticated experimental and computational techniques to unravel them. For researchers and drug development professionals, a thorough understanding of this debate is essential for leveraging the unique and sensitive fluorescence properties of the this compound core in the design of novel probes and materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Does excited-state proton-transfer reaction contribute to the emission behaviour of this compound in aqueous media? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excited state intramolecular proton transfer - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An interesting case where water behaves as a unique solvent. This compound emission profile to monitor aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of substitution and conjugation on photophysical properties of ESIPT-based fluorophores with the core of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of the this compound spectral properties by hydrogen bonds in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Solvent controlled excited state intramolecular proton transfer (ESIPT) behavior and luminescent property of a novel phthalimide-based fluorophore: A TD-DFT Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives with High Emission Intensity [mdpi.com]

Methodological & Application

Application Notes and Protocols: 4-Aminophthalimide as a Fluorescent Probe for Transmembrane Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophthalimide (4AP) is a small, environmentally sensitive fluorescent probe that offers significant advantages for studying the behavior of transmembrane (TM) peptides and proteins.[1][2][3] Its utility stems from its sensitivity to the polarity of its local environment, a feature that allows researchers to distinguish whether the probe is located in the hydrophobic core of a lipid bilayer or at the more aqueous membrane surface.[1][2][3] When incorporated into a transmembrane peptide, 4AP's fluorescence provides a powerful readout of the peptide's position and orientation within the membrane.[1][4]

A key advantage of this compound is that its excitation wavelength is outside the absorption range of proteins and nucleic acids, minimizing background interference from biological samples.[1][2][5] Furthermore, it provides a more informative fluorescence readout compared to the commonly used intrinsic fluorescent amino acid, tryptophan.[1][2][3] The small size of the 4AP chromophore, which is isosteric to the indole moiety of tryptophan, means it can be incorporated into peptides with minimal structural perturbation.[1][2][3] These properties make this compound an invaluable tool for elucidating the interactions of transmembrane peptides with lipid bilayers, which is crucial for understanding their biological function and for the development of new therapeutics.

Key Applications

-

Determining the localization and topology of transmembrane peptides: By observing shifts in the fluorescence emission and changes in quantum yield, the position of the 4AP-labeled peptide within the membrane can be determined.[1][3]

-

Monitoring peptide-membrane interactions: The fluorescence properties of 4AP are sensitive to binding events and conformational changes of the peptide within the lipid bilayer.

-

High-throughput screening assays: The sensitivity of 4AP to its environment can be exploited to develop assays for screening compounds that modulate the activity or localization of transmembrane peptides.[6]

-

Live-cell imaging: 4AP-labeled peptides have been successfully used to visualize the integration of transmembrane peptides into the cell membranes of living cells.[1][2]

Data Presentation

The following table summarizes the optical properties of this compound-labeled epidermal growth factor receptor (EGFR) transmembrane peptides in a solvent (methanol) and incorporated into 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) unilamellar vesicles. The data illustrates the characteristic blue shift in emission wavelength and increase in fluorescence quantum yield and lifetime when the probe moves from a more polar to a less polar (membrane) environment.

| Peptide | Location of 4AP | Solvent/Environment | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (Φ) | Lifetime (τ) [ns] |

| EGFR1 | Middle of TM domain | Methanol | 405 | 548 | 0.25 | 4.5 |

| POPC Vesicles | 405 | 504 | 0.65 | 9.8 | ||

| EGFR2 | Middle of TM domain | Methanol | 383 | 552 | 0.31 | 5.2 |

| POPC Vesicles | 383 | 508 | 0.72 | 10.5 | ||

| EGFR3 | N-terminus | Methanol | 405 | 548 | 0.25 | 4.5 |